Enantiomeric Identity vs. Racemate: Impact on Diastereoselective Synthesis Yield
Use of the single (S)-enantiomer (CAS 1259898-84-4) in stoichiometric or catalytic asymmetric reactions preserves the theoretical maximum yield of a desired diastereomer. In contrast, substituting the racemate (CAS 1337519-93-3) caps the maximum yield of a single diastereomer at 50% due to the presence of the unreactive or contrasteric (R)-enantiomer . This represents a 100% yield advantage for the single enantiomer in stereospecific transformations such as chiral auxiliary attachment or asymmetric hydrogenation.
| Evidence Dimension | Maximum theoretical yield of a single diastereomer in stereospecific reaction |
|---|---|
| Target Compound Data | 100% (single enantiomer input) |
| Comparator Or Baseline | Racemic 2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol (CAS 1337519-93-3): ≤50% |
| Quantified Difference | ≥2-fold yield differential |
| Conditions | General principle of stereospecific synthesis; validated across multiple chiral amino alcohol scaffolds [1] |
Why This Matters
For medicinal chemistry teams synthesizing single-enantiomer drug candidates, using the (S)-enantiomer directly eliminates a wasteful 50% yield loss and avoids tedious chiral separation post-reaction.
- [1] Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. View Source
